Vobtusine

Apoptosis Leukemia Caspase Activation

Vobtusine (CAS 19772-79-3) is a dimeric indole alkaloid belonging to the aspidosperma-aspidosperma class, naturally occurring in various Voacanga species. It is a complex spirobisindole alkaloid with the molecular formula C₄₃H₅₀N₄O₆ and a molecular weight of 718.88 g/mol.

Molecular Formula C43H50N4O6
Molecular Weight 718.9 g/mol
CAS No. 19772-79-3
Cat. No. B1215121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVobtusine
CAS19772-79-3
Molecular FormulaC43H50N4O6
Molecular Weight718.9 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1N3CC4(CC5C3(C26CCN7C6C8(C5)CCOC8CC7)O)CN9CCC12C9C3(C4OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC
InChIInChI=1S/C43H50N4O6/c1-50-30-9-5-7-28-32(30)47-24-38(20-25-21-39-13-18-52-31(39)10-15-45-17-12-42(28,36(39)45)43(25,47)49)23-46-16-11-41-27-6-3-4-8-29(27)44-33(41)26(34(48)51-2)22-40(35(41)46)14-19-53-37(38)40/h3-9,25,31,35-37,44,49H,10-24H2,1-2H3/t25-,31+,35+,36+,37+,38+,39-,40+,41+,42-,43-/m1/s1
InChIKeyIIMPGJMHQMBXKL-OPDPKHDKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Vobtusine CAS 19772-79-3: Core Chemical Identity and Baseline Procurement Data


Vobtusine (CAS 19772-79-3) is a dimeric indole alkaloid belonging to the aspidosperma-aspidosperma class, naturally occurring in various Voacanga species [1]. It is a complex spirobisindole alkaloid with the molecular formula C₄₃H₅₀N₄O₆ and a molecular weight of 718.88 g/mol [2]. Key physicochemical properties include a calculated LogP of 4.241–6.50, a topological polar surface area (tPSA) of 95.97–96 Ų, and 11 defined stereocenters . Commercial sources typically supply Vobtusine as a solid powder with a purity specification of ≥95% .

Why Voacanga Alkaloids Cannot Be Interchanged: The Case for Vobtusine Differentiation


The class of bisindole alkaloids from Voacanga species exhibits significant structural and functional divergence that precludes generic substitution. Even compounds isolated from the same plant material, such as Vobtusine and Vobtusine lactone, display distinct cytotoxic profiles [1]. More critically, the deoxygenated analogs (e.g., deoxyvobtusine) demonstrate a profound shift in pharmacological target engagement—from cytotoxic/apoptotic pathways to potent cholinesterase inhibition—highlighting that subtle structural modifications (e.g., the presence or absence of a hydroxyl group) fundamentally alter biological activity [2]. Therefore, procurement decisions cannot be based solely on plant source or alkaloid class; the specific molecular identity of Vobtusine dictates its unique experimental utility, particularly in apoptosis research, where its caspase-9/3-dependent mechanism has been quantitatively characterized [3].

Vobtusine Procurement Decision Guide: Quantitative Differentiation from Analogs


Caspase-3 Activation in HL-60 Leukemia Cells: Vobtusine vs. Untreated Control

Vobtusine induces a quantifiable increase in caspase-3 activity in human HL-60 leukemia cells, a key marker of apoptotic cell death. This is a direct, time- and concentration-dependent effect that distinguishes it from structurally related compounds lacking this specific apoptotic signaling signature [1].

Apoptosis Leukemia Caspase Activation

Cytotoxicity Profile: Vobtusine Lactone vs. Deoxyvobtusine in L929 Murine Fibroblasts

Within the same chemical class, the lactone derivative of Vobtusine demonstrates substantially greater cytotoxic potency than its deoxygenated counterpart. In a direct comparative assay, Vobtusine lactone exhibits an IC₅₀ value of 4.64 µM against L929 murine fibroblasts, while deoxyvobtusine shows minimal activity with an IC₅₀ > 50 µM [1]. This nearly 11-fold difference in potency underscores that small structural changes within the Vobtusine scaffold dramatically alter biological activity.

Cytotoxicity Antiproliferative Cancer

Target Engagement Divergence: Vobtusine's Apoptotic Focus vs. Deoxyvobtusine's Cholinesterase Inhibition

A key differentiator between Vobtusine and its close analog deoxyvobtusine is the target engagement profile. While Vobtusine is characterized by its ability to induce caspase-dependent apoptosis [1], its deoxy analog exhibits a pronounced, quantitatively defined inhibition of butyrylcholinesterase (BChE) with an IC₅₀ of 6.2 µM [2]. This functional divergence, driven by a single deoxygenation, means the two compounds are not interchangeable for either apoptosis or cholinesterase research applications.

Target Selectivity Cholinesterase Apoptosis

In Vitro Antiplasmodial Activity: Vobtusine's Stage-Specific IC₅₀ Values

Vobtusine exhibits differential antiplasmodial activity depending on the life-cycle stage of Plasmodium falciparum. It shows a moderate effect on the blood stage with an IC₅₀ of 5 µM, but a significantly weaker effect on the liver stage (IC₅₀ = 65 µM) [1]. This stage-specific activity profile is a quantifiable characteristic that can guide its use in antimalarial drug discovery screens.

Antimalarial Plasmodium falciparum IC50

In Vivo Acute Toxicity: Vobtusine LD₅₀ in Mice

An early pharmacological study established the acute in vivo toxicity of Vobtusine. The intravenous LD₅₀ in mice was determined to be approximately 34 mg/kg [1]. While this data is from older literature, it provides a baseline for in vivo dosing considerations.

Toxicology In Vivo LD50

Recommended Research Applications for Vobtusine Based on Quantitative Evidence


Apoptosis Mechanism Studies in Leukemia Models

Vobtusine is an ideal tool compound for investigating the intrinsic (mitochondrial) pathway of apoptosis, particularly in leukemia cell lines. Its well-characterized, 4.6-fold increase in caspase-3 activity [1] and dependence on caspase-9 activation provide a robust and quantifiable experimental readout. This makes it suitable for studies requiring a reliable inducer of caspase-dependent cell death, distinct from analogs like deoxyvobtusine that lack this specific activity [2].

Comparative Cytotoxicity Profiling in Natural Product Screens

Given its moderate to potent cytotoxicity, with an IC₅₀ of 4.64 µM in L929 cells for its lactone form [1], Vobtusine and its derivatives serve as excellent benchmark compounds in natural product screening campaigns. Its activity can be used to calibrate assays and compare the potency of newly isolated bisindole alkaloids from Voacanga or related genera.

Structure-Activity Relationship (SAR) Studies on Bisindole Alkaloids

The stark functional divergence between Vobtusine (apoptosis inducer) and deoxyvobtusine (BChE inhibitor, IC₅₀ = 6.2 µM [1]) highlights Vobtusine as a key molecular scaffold for SAR investigations. Researchers can use Vobtusine as a parent compound to explore how modifications at the C2' position or the lactone ring alter biological activity, providing a clear path for medicinal chemistry optimization.

Antimalarial Drug Discovery: Stage-Specific Assays

Vobtusine's differential activity against the blood stage (IC₅₀ = 5 µM) versus the liver stage (IC₅₀ = 65 µM) of P. falciparum [1] makes it a useful control compound in stage-specific antimalarial assays. It can help validate assay sensitivity and serve as a reference point for evaluating compounds with preferential activity against either stage of the parasite life cycle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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